![molecular formula C7H14ClN B3000870 Bicyclo[3.1.1]heptan-2-amine;hydrochloride CAS No. 2225137-02-8](/img/structure/B3000870.png)

Bicyclo[3.1.1]heptan-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

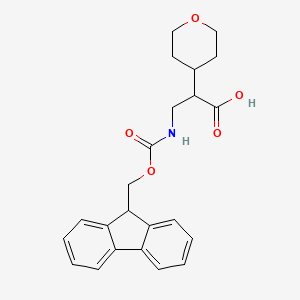

Bicyclo[3.1.1]heptan-2-amine;hydrochloride is a compound that falls within the category of bicyclic amines, which are of significant interest in medicinal chemistry due to their complex molecular structures and potential pharmacological activities. These compounds often serve as building blocks for the synthesis of various pharmaceutical agents.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in several studies. For instance, the synthesis of a methionine analogue was achieved by amination of a lithium enolate followed by hydrolysis, demonstrating a method for introducing amino groups into the bicyclic framework . Another study reported the synthesis of trans-bicyclo[2.2.1]heptane-2,3-diamine and its optical resolution, which is crucial for obtaining enantiomerically pure compounds for drug development . Additionally, fully alicyclic polyimides were synthesized from a diamine derivative of bicyclo[2.2.1]heptane, indicating the versatility of these bicyclic structures in polymer chemistry .

Molecular Structure Analysis

The molecular structure of these compounds has been determined using techniques such as single-crystal X-ray analysis, which provides detailed information on the conformation and stereochemistry of the molecules . The crystal structure of a methionine analogue revealed insights into the conformational restrictions imposed by the bicyclic framework . Similarly, the crystal structure of a complex formed by trans-bicyclo[2.2.1]heptane-2,3-diamine provided information on chiral recognition, which is essential for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The reactivity of bicyclic amines has been studied through various chemical reactions. Electrochemical oxidation of a methionine analogue was investigated using cyclic voltammetry, leading to the formation of sulfoxides . The study of diastereoisomerism of 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride provided insights into the effects of substituents on chemical shifts and the identification of exo and endo forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic amines are influenced by their unique structures. The NMR study of diastereoisomerism offers valuable information on the chemical environment of atoms within the bicyclic framework and the impact of charged substituents on proton shielding . The synthesis of conformationally locked bicyclic compounds, such as those with a bicyclo[3.2.0]heptane core, highlights the importance of the core structure in determining the overall conformation and properties of the molecule .

Wissenschaftliche Forschungsanwendungen

Photochemical Conversion and Synthesis

Bicyclo[3.1.1]heptan-2-amine;hydrochloride is used in the synthesis of complex, sp3-rich primary amine building blocks. A photochemical method has been developed to convert bicyclo[1.1.1]pentan-1-amines to a variety of polysubstituted bicyclo[3.1.1]heptan-1-amines. This transformation involves a formal (4 + 2)-cycloaddition of an intermediate imine diradical, representing the first method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton (Harmata et al., 2021).

Glycosidase Inhibition

Bicyclo[4.1.0]heptane analogues, closely related to bicyclo[3.1.1]heptan-2-amine;hydrochloride, have been synthesized and tested as glycosidase inhibitors. These compounds showed competitive inhibition of the glycosyl hydrolase family GH27 enzyme, indicating their potential in biochemical applications (Wang & Bennet, 2007).

Synthesis of Bridged Bicyclic Building Blocks

The synthesis of bicyclo[3.1.1]heptan-1-amines from readily available bicyclo[1.1.1]pentan-1-amine substructures is a significant advance in medicinal chemistry. This process provides a more diverse and cost-effective approach to producing these bridged bicyclic carbon skeletons, which are valuable in drug development (Harmata, Sowden, & Stephenson, 2020).

Wirkmechanismus

Target of Action

Bicyclo[3.1.1]heptan-2-amine hydrochloride is a complex compound with a unique structure. Compounds containing bridged bicyclic carbon skeletons, like this one, are desirable building blocks for medicinal chemistry .

Mode of Action

This process converts the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .

Biochemical Pathways

The conversion of the bicyclo[111]pentane skeleton to the bicyclo[311]heptane skeleton through imine photochemistry is a significant biochemical process .

Result of Action

It’s known that the compound is a complex, sp3-rich primary amine building block .

Eigenschaften

IUPAC Name |

bicyclo[3.1.1]heptan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7-2-1-5-3-6(7)4-5;/h5-7H,1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOFVDPAUZZWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC1C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3000789.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B3000796.png)

![5,6-Dimethyl-3-[2-oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B3000808.png)